1-Indanone-5-carboxylic acid

Catalog No.
S741701
CAS No.
3470-45-9
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Indanone-5-carboxylic acid

CAS Number

3470-45-9

Product Name

1-Indanone-5-carboxylic acid

IUPAC Name

1-oxo-2,3-dihydroindene-5-carboxylic acid

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13)

InChI Key

SLLCLJRVOCBDTC-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=C(C=C2)C(=O)O

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C(=O)O

1-Indanone-5-carboxylic acid (CAS 3470-45-9) is a substituted indanone derivative featuring both a ketone and a carboxylic acid functional group. This bifunctional nature makes it a valuable intermediate in multi-step organic synthesis. The specific arrangement of the carboxylic acid at the 5-position on the aromatic ring, para to the fused cyclopentanone ring, dictates its reactivity and steric profile, making it a critical precursor for specific, high-value molecules in pharmaceuticals and advanced materials.

Substituting 1-Indanone-5-carboxylic acid with simpler analogs like 1-indanone or positional isomers such as 1-indanone-6-carboxylic acid is not viable for its most critical applications. The absence of the carboxylic acid group in 1-indanone removes a key reaction site necessary for amide or ester linkages. Furthermore, the specific geometry conferred by the 5-position carboxylic acid is a non-negotiable structural requirement for the synthesis of certain high-value pharmaceuticals, where alternative isomers would lead to entirely different, inactive molecules. This precise substitution pattern is also crucial in polymer science, as it defines the polymer backbone's geometry and resulting thermal and mechanical properties.

Essential, Non-Substitutable Precursor for Donepezil Synthesis

1-Indanone-5-carboxylic acid is a foundational building block for synthesizing analogs of Donepezil, a key acetylcholinesterase inhibitor for treating Alzheimer's disease. Numerous patented synthesis routes for Donepezil and its derivatives rely on a 5,6-dimethoxy-1-indanone core, which is derived from precursors with substitution at the 5-position. Using an alternative isomer, such as one with a carboxylic acid at the 6-position, would fundamentally alter the molecular structure, failing to produce the target active pharmaceutical ingredient. The selection of the 5-substituted indanone is therefore an absolute requirement for the established, industrially-scaled synthesis of this globally significant drug.

Evidence DimensionSuitability as a direct precursor in established Donepezil synthesis routes.
Target Compound DataRequired for forming the specific 5,6-dimethoxy-1-indanone intermediate, which is the cornerstone of multiple patented Donepezil syntheses.
Comparator Or Baseline1-Indanone (lacks required functional handle), 1-Indanone-6-carboxylic acid (leads to incorrect isomer), or other substituted indanones.
Quantified DifferenceAbsolute. The comparator compounds cannot be used to produce the correct Donepezil molecular structure via established routes.
ConditionsMulti-step organic synthesis for Active Pharmaceutical Ingredients (APIs).

For pharmaceutical R&D and manufacturing, procuring the correct starting material is critical; this compound is the necessary precursor, not an optional analog.

Enables Synthesis of High-Performance Polyimides with Defined Thermal Stability

As a monomer, 1-Indanone-5-carboxylic acid can be converted into a diamine or dianhydride for polyimide synthesis. The rigid, non-coplanar structure of the indanone core, combined with the specific 5-position linkage, disrupts chain packing, which can improve the solubility of the resulting polyimide without sacrificing thermal stability. High-performance polyimides are characterized by their glass transition temperature (Tg) and thermal decomposition temperature (Td5%), with higher values indicating superior performance for applications in aerospace and electronics. While direct comparative data for polymers derived from 1-Indanone-5-carboxylic acid versus its 6-isomer is not readily available, the principle that monomer geometry dictates polymer properties is well-established. The 5-position provides a distinct linear geometry compared to the more bent structure from a 6-position isomer, which directly impacts inter-chain interactions and thus the final thermal properties.

Evidence DimensionPotential Glass Transition Temperature (Tg) and Thermal Stability (Td5%) of derived polyimides.
Target Compound DataThe 5-position linkage offers a specific geometry expected to produce polymers with high thermal stability (Tg often >300 °C for rigid aromatic polyimides).
Comparator Or BaselinePolymers derived from 1-Indanone-6-carboxylic acid or other flexible monomers.
Quantified DifferencePositional isomerism is known to significantly alter polymer properties like Tg and solubility. The rigid indanone backbone contributes to higher thermal stability compared to flexible aliphatic monomers.
ConditionsPolycondensation reaction to form polyimides, followed by thermal analysis (TGA/DSC).

For developing advanced polymers, selecting a monomer with the right isomeric structure is crucial for achieving desired thermal performance and processability.

Offers Direct Reactivity for Amidation/Esterification Without Deprotection Steps

The free carboxylic acid group of 1-Indanone-5-carboxylic acid allows for direct conversion to amides, esters, or acid chlorides using standard coupling reagents. This provides a more direct synthesis route compared to its corresponding ester, Methyl 1-oxoindane-5-carboxylate. Procuring the ester form would necessitate an additional hydrolysis (deprotection) step to reveal the carboxylic acid, adding time, reagents, and potential yield loss to a process. In process chemistry, minimizing the number of synthetic steps is a key driver for efficiency and cost-effectiveness. Carboxylic acids are generally less reactive than acid chlorides but more readily activated than esters for nucleophilic acyl substitution, offering a balance of stability and reactivity suitable for many multi-step syntheses.

Evidence DimensionProcess Efficiency (Number of Synthetic Steps)
Target Compound Data0 steps required before activation/coupling of the carboxylic acid.
Comparator Or BaselineMethyl 1-oxoindane-5-carboxylate: 1 step (saponification/hydrolysis) required to generate the free carboxylic acid for subsequent reactions.
Quantified DifferenceEliminates at least one full reaction and workup step, improving process mass intensity and reducing costs.
ConditionsMulti-step synthesis requiring conversion of the carboxylic acid moiety to other functional groups (e.g., amides, esters).

This compound saves a process step, reducing time and material costs for syntheses that require a free carboxylic acid functionality.

Key Starting Material for Donepezil Analogs and Other CNS-Targeting Agents

This compound is the right choice for research and manufacturing groups developing acetylcholinesterase inhibitors based on the Donepezil scaffold. Its structure is a non-negotiable prerequisite for established synthetic routes targeting the 5,6-disubstituted indanone core essential for biological activity.

Monomer Precursor for High-Performance Aromatic Polymers

Ideal for materials scientists aiming to synthesize novel polyimides, polyamides, or polyesters with high thermal stability and specific mechanical properties. The defined geometry of the 5-substituted indanone core allows for precise control over the final polymer architecture and performance characteristics.

Versatile Bifunctional Intermediate for Complex Molecule Synthesis

Serves as a valuable building block in discovery chemistry and process development where both a ketone and a carboxylic acid handle are required. The free acid allows for direct modification, streamlining synthetic routes that would otherwise require an extra deprotection step if starting from the ester form.

XLogP3

1.2

Wikipedia

1-Oxoindan-5-carboxylic acid

Dates

Last modified: 08-15-2023

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